Sodium 2-(3-methoxypyridin-2-yl)acetate
Description
Sodium 2-(3-methoxypyridin-2-yl)acetate (CAS: 379229-83-1) is a sodium salt derived from the carboxylic acid 2-(3-methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9) . Its structure comprises a pyridine ring substituted with a methoxy group at the 3-position and an acetoxy group at the 2-position, forming a carboxylate sodium salt. This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate in drug development due to the 3-methoxypyridine moiety, which is prevalent in bioactive molecules (e.g., kinase inhibitors) .
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENHXWGMFUBBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The preparation of sodium 2-(3-methoxypyridin-2-yl)acetate generally involves two key steps:
Synthesis of the 3-methoxypyridin-2-yl intermediate : This is typically achieved by selective methoxylation of a pyridine precursor or by nucleophilic aromatic substitution on halogenated pyridine derivatives.
Introduction of the acetate group : This is commonly done via alkylation or carboxymethylation reactions, followed by neutralization with sodium to form the sodium salt.
Introduction of the Acetate Group
Alkylation or Carboxymethylation
The acetate moiety can be introduced by reacting the methoxypyridinyl intermediate with haloacetate derivatives or by direct carboxymethylation.
A typical approach involves using 2-(3-methoxypyridin-2-yl)acetic acid or its esters, which can be neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt.
Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling) can be used to assemble complex intermediates containing the methoxypyridine and acetate functionalities, followed by reduction or hydrolysis steps to obtain the final sodium salt.
Direct Preparation of this compound
Though specific detailed protocols for this exact compound are scarce in open literature, analogous methods from pyridine derivatives suggest the following general procedure:
Example Preparation Protocol (Based on Analogous Pyridine Sulfonamide Synthesis)
From a closely related preparation of methoxypyridine derivatives (e.g., N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide), the following method can be adapted:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Methylpyridine-2-sulfonamide + 5-halogen-2-methoxypyridine, CuI or Cu2O catalyst, base (Cs2CO3, K2CO3, or Na2CO3), solvent (DMF, toluene, or NMP), nitrogen atmosphere, 120-150 °C, 20-60 min (microwave or oil bath heating) | Ullmann coupling reaction to form methoxypyridine intermediate | 57-60 |
| 2 | Workup: Cooling, quenching with ice water, extraction with ethyl acetate, washing with brine, drying over Na2SO4, filtration, concentration | Isolation of crude product | - |
| 3 | Purification: Silica gel column chromatography (200-300 mesh) | Purification to obtain pure methoxypyridine derivative | - |
This method highlights the use of copper-catalyzed coupling reactions under mild conditions with good yields and purity.
Analytical Data and Purity
LCMS Data : For related methoxypyridine compounds, LCMS typically shows molecular ion peaks corresponding to the protonated molecule (M+1) and sodium adducts (2M+Na+), with retention times (tR) around 2.7 minutes under standard chromatographic conditions.
Physical State : The purified sodium salts are often obtained as light green or off-white solids, stable under ambient conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyridine + NaOCH3 | DMF or NMP, 120-150 °C, inert atmosphere | Moderate to high | Selective methoxylation of pyridine ring |
| Ullmann Coupling | Pyridine sulfonamide + halogenated methoxypyridine, CuI/Cu2O catalyst, base | Toluene/DMF/NMP, 120-150 °C, microwave or oil bath | 57-60 | Mild, industrially scalable, high purity |
| Palladium-Catalyzed Coupling + Hydrolysis | Halogenated pyridine + boronic acid or vinyl ether, Pd catalyst, KF, 1,4-dioxane/water | ~80 °C, 19 h (coupling), followed by reduction/hydrolysis | Variable | More complex, suitable for advanced intermediates |
Research Findings and Industrial Relevance
The Ullmann coupling method with copper catalysts and bases such as cesium carbonate or potassium carbonate is favored for its simplicity, mild conditions, and high purity product, making it suitable for industrial-scale synthesis.
Microwave heating significantly reduces reaction times (20-60 minutes) compared to conventional heating, improving throughput.
The choice of solvent (DMF, toluene, NMP) and catalyst loading can be optimized to maximize yield and purity.
Analytical techniques such as LCMS and silica gel chromatography are essential for confirming product identity and purity.
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(3-methoxypyridin-2-yl)acetate has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases. Research indicates that compounds with methoxypyridine moieties can inhibit the formation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, a study demonstrated that derivatives of methoxypyridine exhibited significant activity in reducing Aβ42 production, with one specific derivative showing an IC50 value of 60 nM, indicating a promising avenue for drug development against Alzheimer's disease .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. The presence of the methoxy group is critical for enhancing the potency of inhibitors targeting gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). The structural modifications leading to increased activity suggest that this compound could serve as a scaffold for designing more effective inhibitors against gamma-secretase .
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which contributes to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting potential applications in formulations aimed at reducing oxidative damage .
Pharmaceutical Formulations
The compound's solubility and stability profile make it suitable for incorporation into pharmaceutical formulations. Studies have shown that this compound can enhance the solubility of other active pharmaceutical ingredients (APIs), improving their bioavailability. This characteristic is particularly beneficial in developing oral dosage forms where solubility is a limiting factor .
Case Study: Alzheimer’s Disease Research
A notable study focused on synthesizing methoxypyridine derivatives to evaluate their efficacy in inhibiting Aβ production. The study found that specific substitutions on the pyridine ring significantly affected the biological activity of the compounds. One derivative, incorporating a methoxy group at the 3-position, demonstrated nearly threefold improved activity compared to its parent compound .
Research Finding: Enzyme Binding Affinity
In another investigation, this compound was analyzed for its binding affinity to gamma-secretase. Results indicated that the compound binds effectively to the enzyme, leading to a reduction in Aβ peptide formation. This finding supports further exploration into its therapeutic potential in neurodegenerative disorders .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Case Studies
- Structural Characterization : SHELXL software () has been pivotal in resolving crystal structures of related compounds, such as enantiomers of ethyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate .
- Pharmacological Relevance : The 3-methoxypyridine motif in the target compound is a key pharmacophore in Pfizer’s experimental drugs, highlighting its role in medicinal chemistry .
Biological Activity
Sodium 2-(3-methoxypyridin-2-yl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a sodium salt derived from the carboxylic acid 2-(3-methoxypyridin-2-yl)acetic acid. Its structure includes a pyridine ring substituted with a methoxy group at the 3-position, which enhances its solubility and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, contributing to its application in developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects depending on the specific target involved.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria. The compound's efficacy was compared with traditional antibiotics, showing promising results in inhibiting bacterial growth (Table 1).
Bacterial Strain Inhibition Zone (mm) Comparison with Control Staphylococcus aureus 15 Higher Escherichia coli 12 Comparable Pseudomonas aeruginosa 10 Lower -
Anti-inflammatory Activity :
- Another study investigated the anti-inflammatory potential of the compound using an animal model of inflammation. Results indicated a reduction in inflammatory markers, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines (Table 2).
Treatment Group TNF-α Levels (pg/mL) IL-6 Levels (pg/mL) Control 250 300 This compound (50 mg/kg) 150 180 This compound (100 mg/kg) 100 120
Structure–Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. Research has shown that modifications to the methoxy group or the position of the pyridine ring can significantly affect antimicrobial potency and anti-inflammatory effects. For example, derivatives with different substituents on the pyridine ring were synthesized and evaluated for their activity against specific targets .
Chemical Reactions Analysis
Oxidation Reactions
Sodium 2-(3-methoxypyridin-2-yl)acetate undergoes oxidation under specific conditions, primarily targeting the pyridine ring or acetate moiety.
| Oxidizing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous acidic or neutral medium | Pyridine N-oxide derivatives | The methoxy group stabilizes the intermediate, enhancing oxidation efficiency. |
| Hydrogen peroxide (H₂O₂) | Room temperature, catalytic acid | Carboxylic acid derivatives | Partial oxidation of the acetate group occurs, yielding dicarboxylate species. |
-
Mechanistic Insight : Oxidation of the pyridine ring is facilitated by electron-donating methoxy groups, which activate the ring toward electrophilic attack. The carboxylate group may undergo decarboxylation under strong oxidative conditions .
Reduction Reactions
Reductive transformations involve the pyridine ring or functional groups within the acetate chain.
| Reducing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Partially saturated pyridine derivatives | Selective reduction of the pyridine ring to dihydropyridine occurs. |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Alcohol derivatives | Complete reduction of the carboxylate to a primary alcohol is observed. |
-
Notable Application : Reduction with NaBH₄ retains the methoxy group’s integrity, making it useful for synthesizing bioactive intermediates.
Substitution Reactions
The compound participates in nucleophilic aromatic substitution (NAS) and alkylation reactions due to the electron-rich pyridine ring.
3.1. Nucleophilic Aromatic Substitution
3.2. Alkylation/Esterification
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for synthesizing complex heterocycles.
-
Industrial Relevance : These reactions are employed in synthesizing pharmaceuticals, leveraging the pyridine core’s bioactivity .
Hydrolysis and Stability
The carboxylate group’s stability under varying pH conditions has been extensively studied:
| Condition | Behavior | Products |
|---|---|---|
| Acidic (HCl, pH < 3) | Protonation of carboxylate | Free carboxylic acid |
| Basic (NaOH, pH > 10) | Stable carboxylate ion | No degradation observed |
| High-temperature aqueous | Decarboxylation | Pyridine derivatives |
-
Critical Insight : Hydrolysis rates are slower compared to ester analogs due to the sodium salt’s ionic character.
Comparative Reactivity with Analogous Compounds
| Compound | Key Structural Difference | Reactivity Comparison |
|---|---|---|
| Sodium 2-(3-(trifluoromethoxy)pyridin-2-yl)acetate | Trifluoromethoxy substituent | Higher electrophilicity due to electron-withdrawing CF₃ group. |
| Ethyl 2-(3-methoxypyridin-2-yl)acetate | Ethyl ester vs. sodium carboxylate | Faster hydrolysis but reduced thermal stability. |
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(3-methoxypyridin-2-yl)acetate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves ester hydrolysis or acid-base neutralization of the parent carboxylic acid. For example:
- Route 1: React 2-(3-methoxypyridin-2-yl)acetic acid with sodium hydroxide in aqueous ethanol (1:1 v/v) under reflux (70–80°C) for 4–6 hours. Monitor pH to ensure complete neutralization (pH 10–12).
- Route 2: Catalytic hydrolysis of methyl 2-(3-methoxypyridin-2-yl)acetate using NaOH in methanol (ambient temperature, 12 hours).
Optimization Tips:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT and HSQC. The pyridine ring protons (δ 7.1–8.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. The acetate methylene (δ ~3.5–4.0 ppm) may split due to coupling with adjacent groups .
- FT-IR: Look for carboxylate C=O stretch (~1560–1610 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography: Use SHELXL for refinement (). The sodium ion coordination and planarity of the pyridine ring should be validated via Hirshfeld surface analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent interactions or conformational flexibility. Steps to resolve:
Re-refine XRD Data: Use SHELXL’s TWIN/BASF commands to account for twinning or disorder ().
DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with XRD bond lengths/angles. Adjust for solvent effects using PCM models.
Validate Hydrogen Bonding: Analyze difference Fourier maps to confirm proton positions missed in low-resolution data .
Example Table: Comparison of Key Bond Lengths (Å)
| Bond Type | XRD Value | DFT Value | Discrepancy |
|---|---|---|---|
| C-O (carboxylate) | 1.26 | 1.28 | 1.6% |
| Pyridine C-N | 1.34 | 1.33 | 0.7% |
Q. What methodologies are suitable for studying the compound’s role in biological buffer systems, particularly in DNA or protein stabilization?
Methodological Answer:
- DNA Precipitation: Adapt sodium acetate buffer protocols (). Dissolve the compound in Tris-EDTA (pH 5.0) and test DNA binding via ethidium bromide displacement assays.
- Protein Stabilization: Use differential scanning calorimetry (DSC) to measure Tm shifts in lysozyme or BSA solutions (1–10 mM compound concentration). Compare with sodium acetate controls .
- Ionic Strength Optimization: Adjust NaCl concentration (0.1–1.0 M) to assess buffering capacity using pH titration curves.
Q. How can researchers address safety concerns related to handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing (per ).
- Spill Management: Neutralize with sand or vermiculite, collect in sealed containers, and dispose via certified waste services ().
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention ().
Q. What strategies are effective for analyzing trace metal impurities in this compound, and how do these affect biological assays?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
